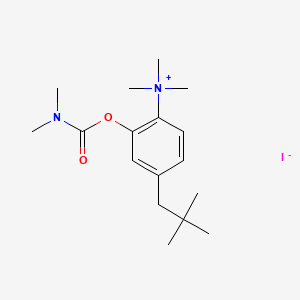
(2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid is a complex organic compound characterized by its unique structure, which includes three pyridine rings and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with a phosphonic acid derivative under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce simpler pyridine compounds .
Scientific Research Applications
(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a
Properties
Molecular Formula |
C15H12N3O3P |
|---|---|
Molecular Weight |
313.25 g/mol |
IUPAC Name |
(2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C15H12N3O3P/c19-22(20,21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H2,19,20,21) |
InChI Key |
LGUMAQYJWISXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)





